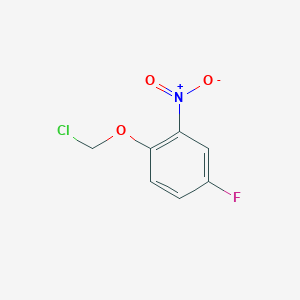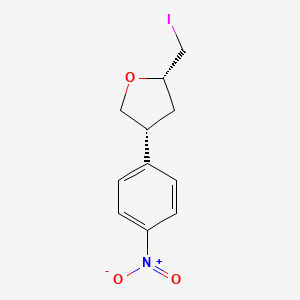
(2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane: is a chiral compound with a unique structure that includes an iodomethyl group and a nitrophenyl group attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via a halogenation reaction, where a suitable precursor is treated with iodine under specific conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the oxolane ring is treated with a nitrating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The oxolane ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitrophenyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation of the oxolane ring.
Major Products:
Substitution Products: Compounds where the iodine atom is replaced by other functional groups.
Reduction Products: Compounds with an aminophenyl group instead of a nitrophenyl group.
Oxidation Products: Various oxidized derivatives of the oxolane ring.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Chiral Compounds: (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane can be used as a chiral building block in the synthesis of more complex chiral molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions of chiral molecules with biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the nitrophenyl group can undergo reduction or other transformations. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,4R)-2-(Chloromethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Uniqueness:
Reactivity: The iodomethyl group in (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane is more reactive in nucleophilic substitution reactions compared to bromomethyl and chloromethyl groups.
Applications: The unique combination of the iodomethyl and nitrophenyl groups makes this compound particularly useful in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C11H12INO3 |
|---|---|
Poids moléculaire |
333.12 g/mol |
Nom IUPAC |
(2S,4R)-2-(iodomethyl)-4-(4-nitrophenyl)oxolane |
InChI |
InChI=1S/C11H12INO3/c12-6-11-5-9(7-16-11)8-1-3-10(4-2-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
Clé InChI |
WGPIUPMQGKCYQG-ONGXEEELSA-N |
SMILES isomérique |
C1[C@@H](CO[C@@H]1CI)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1C(COC1CI)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
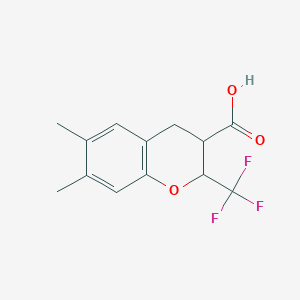
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
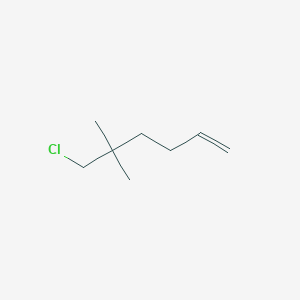
![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)
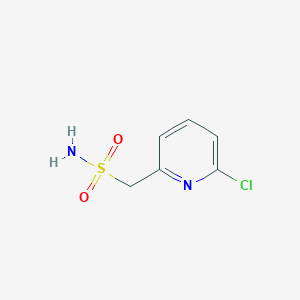
![2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)
![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)

![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
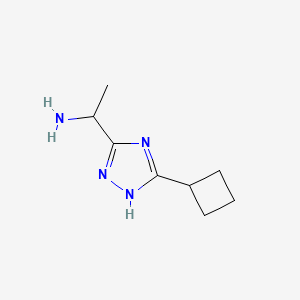
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)
